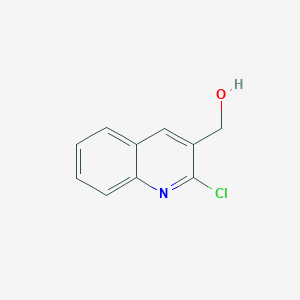

(2-Chlorchinolin-3-yl)methanol

Übersicht

Beschreibung

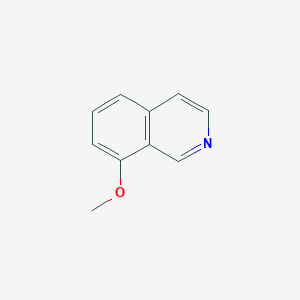

(2-Chloroquinolin-3-yl)methanol (QA) is a compound that has been used as a capping agent to obtain well-dispersed TiO2 nanoparticles with controlled phase structure and enhanced optical properties. The use of QA in the synthesis of brookite-type titanium dioxide nanoparticles has been shown to result in higher band gap energy and lower electron-hole recombination compared to pure TiO2 .

Synthesis Analysis

The synthesis of compounds related to (2-Chloroquinolin-3-yl)methanol involves various methods. For instance, the synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, which shares a similar quinoline structure, was achieved through acid-catalyzed esterification conditions with methanol . This demonstrates the reactivity of chloroquinoline compounds under esterification conditions and their potential to form esters.

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Chloroquinolin-3-yl)methanol has been characterized in several studies. For example, the crystal structure of a methanol solvate of a dichloroquinoline derivative was determined, showing the molecule in the keto form with specific bond angles and intramolecular hydrogen bonding . This provides insight into the potential structural characteristics of QA and related compounds.

Chemical Reactions Analysis

The reactivity of chloroquinoline compounds in chemical reactions has been explored, particularly in the context of methoxydechlorination. The kinetics of this reaction for 2-chloroquinolines in methanol have been studied, revealing the influence of meta-substituents on the reaction rate and selectivity . This suggests that (2-Chloroquinolin-3-yl)methanol could also undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Chloroquinolin-3-yl)methanol and related compounds are influenced by their molecular structure. For instance, the formation of base-paired hydrogen-bonded dimers in the solid state has been observed for a 4-amino-2-chloroquinazoline methanol solvate, which could imply similar hydrogen bonding capabilities for QA . The optical properties of TiO2 nanoparticles capped with QA have been characterized, indicating that the compound can affect the electronic properties of materials it is associated with .

Wissenschaftliche Forschungsanwendungen

Synthese von N-heterocyclischen Verbindungen

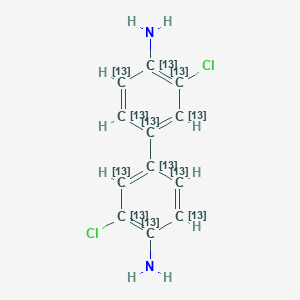

(2-Chlorchinolin-3-yl)methanol: wird in der Mitsunobu-Reaktion verwendet, einer grundlegenden Reaktion in der organischen Synthese. Diese Verbindung unterliegt einer regioselektiven N-Alkylierung mit stickstoffhaltigen heterocyclischen Verbindungen wie Chinazolinon, Pyrimidon und 2-Oxochinolin . Die Reaktion wird in trockenem THF in Gegenwart von Triethylamin, Triphenylphosphan und Diethylazodicarboxylat durchgeführt, was zu effizienten Bausteinen für die Synthese von Naturstoffen führt.

Entwicklung von Antitumormitteln

Die Verbindung dient als Vorläufer bei der Synthese von Chinolinderivaten, die für ihre biologischen Eigenschaften bekannt sind, einschließlich Zytotoxizität . Diese Derivate wurden als potenzielle Leitstrukturen bei der Entwicklung von Antitumormedikamenten identifiziert, insbesondere solchen, die die Mammalian Topoisomerase II hemmen.

Herstellung von antiviralen Wirkstoffen

Chinolinderivate: die aus this compound synthetisiert werden, wurden zur Entwicklung von antiviralen Wirkstoffen verwendet. Beispielsweise kann Mappicinketon, das antivirale Eigenschaften besitzt, aus Camptothecin abgeleitet werden, einer Synthese, bei der diese Verbindung eine Rolle spielt .

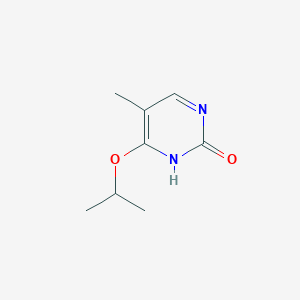

Synthese von Naturstoffanaloga

Die Verbindung wird bei der Synthese von Naturstoffanaloga eingesetzt. Sie dient als Baustein bei der regioselektiven O-Alkylierung von Amiden, ein wichtiger Schritt bei der Herstellung von komplexen Molekülen, die Naturstoffe imitieren .

Pharmazeutische Forschung

In der pharmazeutischen Forschung ist this compound an der Synthese von Chinolon-Antibiotika beteiligt. Modifikationen mit Chinolinderivaten können diesen Antibiotika die gewünschten pharmakologischen und pharmakokinetischen Eigenschaften verleihen .

Katalyse und Heterocyclische Chemie

Die Verbindung ist im Bereich der Katalyse und heterocyclischen Chemie von Bedeutung. Sie wird in Reaktionen eingesetzt, die durch Silbernanopartikel erleichtert werden, die die O-Alkylierung von Amiden durch Heteroalkylhalogenide initiieren und zur Entwicklung neuer katalytischer Methoden beitragen .

Zukünftige Richtungen

Quinoline derivatives, including “(2-Chloroquinolin-3-yl)methanol”, have been the subject of extensive research due to their broad spectrum of bioactivity. Future research may focus on the development of novel quinoline-based drugs and the exploration of their therapeutic potential . The recent advances in the chemistry of quinoline motifs may pave the way for the development of efficient building blocks for natural product synthesis .

Wirkmechanismus

Target of Action

The primary targets of (2-Chloroquinolin-3-yl)methanol are nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, and 2-oxoquinoline . These compounds are involved in various biological processes and have been widely used in organic synthesis .

Mode of Action

(2-Chloroquinolin-3-yl)methanol interacts with its targets through a process known as the Mitsunobu reaction . Under Mitsunobu conditions, dehydration occurs between (2-Chloroquinolin-3-yl)methanol and nitrogen heterocyclic compounds in dry THF in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate to give the corresponding products .

Biochemical Pathways

The mitsunobu reaction, which is a key step in the compound’s interaction with its targets, is a well-established fundamental reaction and has been widely applied in organic synthesis . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s worth noting that the lipophilicity of compounds is known to play an important role in their antifungal activity . The lipophilic character of (2-Chloroquinolin-3-yl)methanol could potentially influence its bioavailability and pharmacokinetic behavior .

Result of Action

Compounds containing 2-chloroquinoline as a lipophilic domain have been synthesized and screened for their antifungal activity . Some of these compounds exhibited potential antifungal activity, suggesting that (2-Chloroquinolin-3-yl)methanol could potentially have similar effects .

Action Environment

It’s worth noting that the mitsunobu reaction, which is a key step in the compound’s mode of action, is typically carried out in dry thf . This suggests that the compound’s action could potentially be influenced by the presence of moisture or other environmental factors.

Eigenschaften

IUPAC Name |

(2-chloroquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSKEUSDSZNPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359000 | |

| Record name | (2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125917-60-4 | |

| Record name | (2-chloroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroquinolin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (2-chloroquinolin-3-yl)methanol in organic synthesis, and how is it utilized in the synthesis of complex molecules?

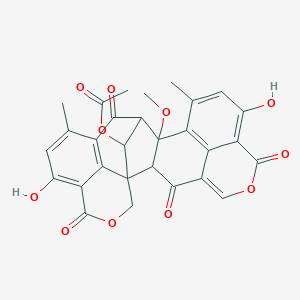

A1: (2-Chloroquinolin-3-yl)methanol serves as a crucial building block in organic synthesis, specifically for constructing the AB ring core found in camptothecin and its analogs. [, ] Camptothecin is a naturally occurring alkaloid known for its anticancer properties.

Q2: What are the advantages of using zinc oxide nanoparticles in the synthesis of (2-chloroquinolin-3-yl)methanol derivatives for synthesizing the AB ring core of camptothecin?

A2: A research study highlighted the use of zinc oxide nanoparticles as a catalyst in synthesizing (2-chloroquinolin-3-yl)methanol derivatives, which are essential for constructing the AB ring core of camptothecin. [] The study demonstrated several advantages of using zinc oxide nanoparticles:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)